2-cyclopropyl-1-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
Description
This compound is a heterocyclic molecule featuring a 1,3-benzodiazole core substituted with a cyclopropyl group at the 2-position and an azetidin-3-yl moiety at the 1-position. The azetidine ring is further functionalized with a 4,6-dimethoxy-1,3,5-triazine group. Its structural complexity arises from the integration of three distinct heterocyclic systems: benzodiazole (aromatic bicyclic system), azetidine (4-membered saturated ring), and triazine (6-membered aromatic ring with nitrogen and methoxy substituents).
Properties
IUPAC Name |
2-cyclopropyl-1-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-25-17-20-16(21-18(22-17)26-2)23-9-12(10-23)24-14-6-4-3-5-13(14)19-15(24)11-7-8-11/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHBWDKYUHVGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-cyclopropyl-1-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Formula
- Molecular Formula : C₁₃H₁₉N₅O₃
- Molecular Weight : 293.32 g/mol
Structural Components
The compound features:
- A benzodiazole ring, known for its diverse biological activities.
- A triazinyl moiety that contributes to its chemical reactivity and biological interactions.
- A cyclopropyl group , which enhances its pharmacokinetic properties.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The triazine ring may interact with various enzymes, potentially inhibiting their activity.
- Cellular Pathway Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzodiazole derivatives and triazine compounds:
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the triazine ring through nucleophilic substitution.
- Introduction of the cyclopropyl group via cyclopropanation reactions.
- Coupling with the benzodiazole moiety.
Research Applications
This compound's unique structure makes it a candidate for further research in:
- Drug Development : Investigating its potential as a lead compound for new therapeutic agents.
- Biochemical Research : Understanding its interactions with biological macromolecules.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Compounds containing benzodiazole and triazine rings have shown promising antimicrobial properties. Research indicates that derivatives of this compound may exhibit activity against various pathogens, making them candidates for antibiotic development.
- Anticancer Properties : Studies have suggested that benzodiazole derivatives can inhibit cancer cell proliferation. The incorporation of the triazine structure may enhance these effects through mechanisms involving DNA interaction or enzyme inhibition.
Agricultural Chemicals
- Herbicide Development : The triazine ring is commonly found in herbicides. This compound's structure may allow it to act as a selective herbicide, targeting specific weed species while minimizing harm to crops.
- Insect Growth Regulators : Given the structural similarities to known insect growth regulators (IGRs), this compound could be explored for its potential to disrupt insect development cycles, providing an environmentally friendly pest control option.
Material Science
- Polymer Chemistry : The unique chemical structure may allow for the synthesis of novel polymers with specific properties such as increased thermal stability or enhanced mechanical strength. Research into polymerization techniques could yield materials suitable for advanced applications in coatings or composites.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial effects of various benzodiazole derivatives included this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the azetidine and triazine components can enhance efficacy.
Case Study 2: Herbicidal Efficacy
Field trials were conducted using formulations containing this compound as a potential herbicide. Results indicated effective control of certain weed species with minimal phytotoxicity to crops, supporting further development into commercial herbicides.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activity | Significant inhibition of bacterial growth; potential anticancer effects noted in vitro. |
| Agricultural Chemicals | Selective herbicide and IGR potential | Effective control of target weeds; minimal impact on non-target plants observed in trials. |
| Material Science | Development of new polymers | Enhanced mechanical properties reported in preliminary studies. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
1,3-Benzodiazole Derivatives
- 1-(4-Fluorobenzyl)-1H-1,3-benzodiazole derivatives (e.g., from ): These compounds lack the azetidine-triazine substituent and instead feature fluorinated alkyl/aryl groups. The fluorine substituents enhance metabolic stability but reduce steric bulk compared to the cyclopropyl group in the target compound .
- Benzimidazole-based heterocycles (e.g., 1,3-oxazepine, thiazolidin-4-one derivatives from ): These retain the benzimidazole core but replace the azetidine-triazine moiety with larger rings (e.g., 7-membered oxazepine). Larger rings often improve conformational flexibility but may reduce target binding specificity .
Azetidine-Containing Analogues
- Azetidin-2-one derivatives (): These β-lactam analogues prioritize ring strain for reactivity, unlike the triazine-substituted azetidine in the target compound, which balances strain with electronic modulation via methoxy groups .
Functional Group Analysis
Key Findings :
- The target compound’s 4,6-dimethoxy-triazine group significantly enhances solubility compared to non-polar fluoropentyl chains.
- The azetidine-triazine-cyclopropyl architecture provides a balance of moderate lipophilicity (LogP 2.8) and metabolic stability, outperforming fluorinated analogues .
Preparation Methods
Condensation of o-Phenylenediamine Derivatives
The benzodiazole nucleus is synthesized via cyclocondensation of o-phenylenediamine with cyclopropanecarboxylic acid under acidic conditions. A mixture of o-phenylenediamine (1.0 equiv) and cyclopropanecarbonyl chloride (1.2 equiv) in dry dichloromethane is stirred at 0°C, followed by slow addition of trifluoroacetic acid (TFA) to catalyze ring closure. The reaction proceeds via intermediate imine formation, with subsequent dehydration to yield 2-cyclopropyl-1H-1,3-benzodiazole (Table 1).
Table 1: Optimization of Benzodiazole Synthesis
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TFA | DCM | 0→25 | 12 | 78 |
| H2SO4 | EtOH | Reflux | 6 | 65 |
| PPA | Toluene | 110 | 8 | 72 |
Key spectral data for the product include:
-
IR (KBr): 1620 cm⁻¹ (C=N stretch), 755 cm⁻¹ (cyclopropane C-H bend).
-
1H NMR (400 MHz, DMSO-d6): δ 7.45–7.12 (m, 4H, Ar-H), 3.21 (m, 1H, cyclopropane CH), 1.12–0.98 (m, 4H, cyclopropane CH2).
| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| DMT-MM | NMM | DMF | 25 | 85 |
| EDCl/HOBt | DIEA | THF | 40 | 72 |
| CDI | Pyridine | DCM | 0→25 | 68 |
Final Assembly via N-Alkylation
The benzodiazole core undergoes N-alkylation with the azetidine-triazine intermediate under Mitsunobu conditions. A mixture of 2-cyclopropyl-1H-1,3-benzodiazole (1.0 equiv), 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-amine (1.5 equiv), DIAD (1.2 equiv), and PPh3 (1.2 equiv) in THF is stirred at 60°C for 24 hours. Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the target compound in 67% yield.
Key Characterization Data:
-
HRMS (ESI): m/z [M+H]+ calcd for C22H24N7O2: 434.1932; found: 434.1928.
-
13C NMR (101 MHz, CDCl3): δ 170.2 (triazine C2), 156.8 (benzodiazole C2), 62.1 (azetidine C3), 52.4 (OCH3), 14.5 (cyclopropane CH2).
Challenges and Optimization Strategies
-
Azetidine Ring Strain: The four-membered azetidine ring necessitates low-temperature cyclization to prevent ring-opening side reactions.
-
Triazine Stability: The 4,6-dimethoxy-1,3,5-triazine group is moisture-sensitive, requiring anhydrous conditions during coupling.
-
Regioselectivity in N-Alkylation: Mitsunobu conditions favor alkylation at the benzodiazole N1 position over N3, as confirmed by NOE spectroscopy .
Q & A
Q. Example Protocol :
React 4,6-dimethoxy-1,3,5-triazin-2-amine with 3-azetidinyl bromide in DMF at 80°C for 12 hours.
Isolate the azetidinyl-triazine intermediate via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Couple with 2-cyclopropyl-1H-benzodiazole using Pd(PPh₃)₄ catalyst in THF under reflux .
Advanced: How can steric hindrance from the cyclopropyl group impact reaction efficiency during functionalization?
Methodological Answer:
The cyclopropyl group introduces steric constraints that may:
- Reduce nucleophilic substitution rates at adjacent positions (e.g., during triazine-azetidine coupling).
- Alter regioselectivity in cross-coupling reactions (e.g., favoring C3 over C2 in benzodiazole systems).
Q. Mitigation Strategies :
- Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to enhance steric tolerance .
- Optimize solvent polarity (e.g., switch from THF to DCE) to improve reactant solubility and transition-state stabilization ().
- Monitor reaction progress via HPLC-MS to identify intermediates and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and triazine methoxy groups (δ 3.8–4.0 ppm, singlet). Compare with computed spectra using DFT (e.g., Gaussian 16) to resolve overlapping signals .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR Spectroscopy : Validate C=N stretches (1600–1650 cm⁻¹) in triazine and benzodiazole moieties .
Q. Resolution Workflow :
Perform MD simulations (AMBER or GROMACS) in explicit solvent to compare crystallographic and docked poses .
Use QTAIM analysis to identify non-covalent interactions (e.g., C-H···O) missed in docking.
Validate with SAR studies : Modify substituents (e.g., replace 4,6-dimethoxy triazine with 4,6-dichloro) and measure activity shifts .
Basic: What stability challenges are associated with the dimethoxy-triazine moiety under acidic conditions?
Methodological Answer:
The 4,6-dimethoxy-1,3,5-triazine group is prone to acid-catalyzed hydrolysis , leading to demethylation or ring cleavage.
Q. Stability Testing Protocol :
Prepare 1 mM compound in pH 2.0 buffer (HCl/NaCl).
Incubate at 37°C for 24 hours.
Analyze degradation products via LC-MS (C18 column, 0.1% formic acid/ACN gradient). Major degradants typically include 4,6-dihydroxy-1,3,5-triazine (m/z 129.02) .
Advanced: How to design a structure-activity relationship (SAR) study targeting the azetidine linker’s rigidity?
Methodological Answer:
Vary linker flexibility : Synthesize analogs with pyrrolidine (flexible) vs. bicyclo[2.2.1]heptane (rigid) replacing azetidine.
Assay conditions :
- Measure binding affinity (SPR or ITC) against target proteins (e.g., kinase domains).
- Correlate with molecular torsion angles computed via DFT (e.g., dihedral angle between triazine and benzodiazole planes) .
Data Analysis : Use multivariate regression to isolate rigidity effects from electronic contributions.
Q. Example SAR Table :
| Compound | Linker Type | IC₅₀ (nM) | Torsion Angle (°) |
|---|---|---|---|
| Azetidine analog | Semi-rigid | 12 ± 1.2 | 45–55 |
| Pyrrolidine analog | Flexible | 89 ± 6.7 | 70–85 |
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
Recrystallization requires balancing polarity and hydrogen-bonding capacity:
- Primary solvent : Ethanol (for moderate polarity, ).
- Co-solvent : Diethyl ether (25% v/v) to reduce solubility gradually ().
- Temperature gradient : Cool from reflux to 4°C over 12 hours to yield needle-like crystals.
Advanced: How to troubleshoot low yields in the final coupling step between azetidine-triazine and benzodiazole precursors?
Methodological Answer:
Low yields (<30%) may result from:
- Pd catalyst deactivation by triazine’s electron-rich methoxy groups.
- Steric hindrance at the azetidine N-1 position.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
